1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
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Overview
Description
1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound belonging to the dibenzo[b,f]oxepine family These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings
Preparation Methods
The synthesis of 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine typically involves several steps:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Biological Systems: It is used in studies related to microtubule polymerization inhibition, which is crucial for understanding cell division and cancer treatment.
Photopharmacology: The compound’s ability to act as a photoswitch makes it valuable in the field of photopharmacology, where light is used to control biological activity.
Mechanism of Action
Comparison with Similar Compounds
1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives:
Bauhinoxepin A: Isolated from Bauhinia saccocalyx, this compound exhibits antimycobacterial activity.
Bauhiniastatin 1: Found in Bauhinia purpurea, it shows significant growth inhibition activity against several human cancer lines.
Bulbophylol B: Isolated from Bulbophyllum kwangtungense, it displays cytotoxicity against human epithelial carcinoma and leukemia cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-6-9-17(10-7-14)25-20-12-16(22(23)24)13-21-18(20)11-8-15-4-2-3-5-19(15)26-21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYWLLOVWJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.